molecular formula C22H24N2O5S B3456853 N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-(4-methylphenyl)glycinamide CAS No. 5603-48-5

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B3456853
CAS No.: 5603-48-5
M. Wt: 428.5 g/mol
InChI Key: SPZUQYJGTJUIKK-UHFFFAOYSA-N
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Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a furan ring, and a glycinamide backbone, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the sulfonyl group: This can be achieved by reacting 4-ethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the furan ring: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction.

    Coupling with glycinamide: The final step involves coupling the intermediate compounds with glycinamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-(4-methylphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide
  • N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide

Uniqueness

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-(4-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the furan ring provides unique reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of N2-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-(4-methylphenyl)glycinamide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-3-28-19-10-12-21(13-11-19)30(26,27)24(18-8-6-17(2)7-9-18)16-22(25)23-15-20-5-4-14-29-20/h4-14H,3,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZUQYJGTJUIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360400
Record name ST50241405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5603-48-5
Record name ST50241405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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